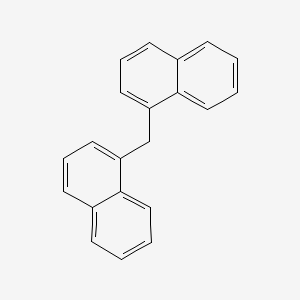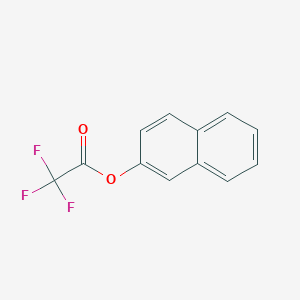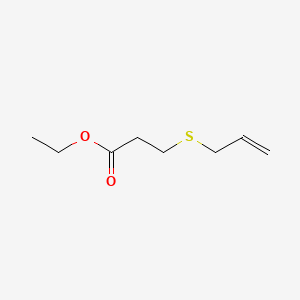![molecular formula C9H13N3O6 B1634444 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 62600-09-3](/img/structure/B1634444.png)
5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a modified nucleoside derived from uridine, where an amino group replaces the hydroxyl group at the 5’ position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the preparation of 5’-azidouridine, which can be achieved using a Mitsonobu reaction with hydrazoic acid or a reaction of uridine with lithium azide, triphenylphosphine, and carbon tetrabromide . The azide group is then hydrogenated to form 5’-aminouridine. Further protection of the amino group can be done using para-methoxytrityl chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. biosynthetic methods have been explored, particularly in the context of expanding the structural diversity of compounds like sansanmycin .
化学反应分析
Types of Reactions: 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various analogues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various 5’-substituted uridine derivatives, which have been shown to possess unique biological activities .
科学研究应用
5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: It plays a role in the study of RNA synthesis and function.
Medicine: this compound and its derivatives have shown potential as antiviral and anticancer agents.
作用机制
The mechanism of action of 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into RNA, where it can inhibit RNA synthesis and function. The compound exerts its effects by interfering with the function of pyrimidine-containing cofactors and inhibiting the synthesis of RNA . Molecular targets include enzymes involved in RNA synthesis and processing.
相似化合物的比较
5-Hydroxyuridine: Another modified nucleoside with similar inhibitory effects on RNA synthesis.
Showdomycin: An antibiotic with structural similarity to uridine and pseudouridine.
Uniqueness: 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific modifications at the 5’ position, which confer distinct biological activities.
属性
CAS 编号 |
62600-09-3 |
|---|---|
分子式 |
C9H13N3O6 |
分子量 |
259.22 g/mol |
IUPAC 名称 |
5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2,10H2,(H,11,16,17) |
InChI 键 |
YBTWWWIJBCCYNR-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N |
| 2149-76-0 | |
溶解度 |
38.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid](/img/structure/B1634362.png)
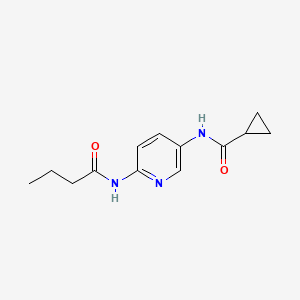
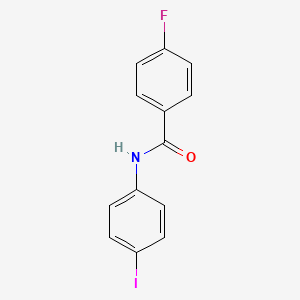
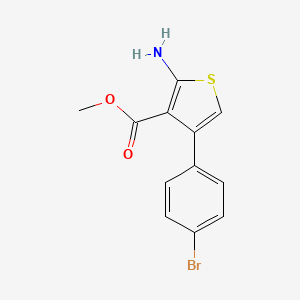
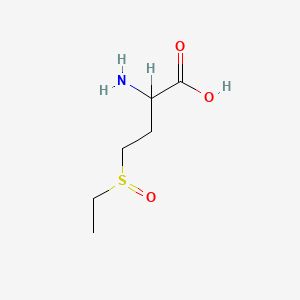
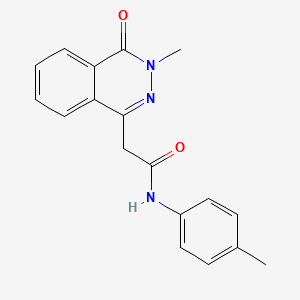
![6-Methoxy-9H-pyrido[2,3-b]indole](/img/structure/B1634383.png)

![Acetic acid, [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy]-, methyl ester](/img/structure/B1634390.png)
